3-Pyrrolidinol fundamental properties for researchers
3-Pyrrolidinol fundamental properties for researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 3-Pyrrolidinol, a versatile heterocyclic building block crucial in modern drug discovery and chemical synthesis.
Core Properties of 3-Pyrrolidinol
3-Pyrrolidinol (C₄H₉NO) is a cyclic secondary alcohol consisting of a pyrrolidine (B122466) ring substituted with a hydroxyl group at the third carbon position. It is a colorless to pale yellow liquid or a hygroscopic solid, depending on its purity and ambient conditions. This compound is soluble in water and possesses a mild, amine-like odor. Its bifunctional nature, containing both a secondary amine and a secondary alcohol, makes it a valuable synthon for creating diverse molecular architectures.
Physicochemical Data
The fundamental physicochemical properties of 3-Pyrrolidinol and its common chiral forms are summarized below for easy reference and comparison.
| Property | (±)-3-Pyrrolidinol (Racemic) | (R)-3-Pyrrolidinol | (S)-3-Pyrrolidinol |
| CAS Number | 40499-83-0 | 2799-21-5 | 100243-39-8 |
| Molecular Formula | C₄H₉NO | C₄H₉NO | C₄H₉NO |
| Molecular Weight | 87.12 g/mol [1][2] | 87.12 g/mol [3] | 87.12 g/mol |
| Appearance | Colorless to pale yellow liquid or hygroscopic solid | - | Clear yellow liquid |
| Boiling Point | 108-110 °C at 8 mmHg[4][5] | 215-216 °C (lit.)[3] | - |
| Melting Point | - | - | - |
| Density | 1.076 g/mL at 20 °C[4][5][6] | 1.078 g/mL at 20 °C[3] | - |
| Refractive Index (n20/D) | 1.49 (lit.)[4][5][6] | 1.488 (lit.)[3] | - |
| Optical Activity | Not Applicable | [α]20/D +6.5°, c = 3.5 in methanol[3] | - |
| pKa | 14.91 ± 0.20 (Predicted) | - | - |
| Flash Point | 113 °C (closed cup)[3] | - | - |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 3-Pyrrolidinol.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of 3-Pyrrolidinol typically shows signals corresponding to the protons on the pyrrolidine ring and the hydroxyl proton. The chemical shifts and coupling patterns are characteristic of the substituted pyrrolidine structure. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the four carbon atoms of the pyrrolidine ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.[7] |
| IR Spectroscopy | The infrared spectrum is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ due to the O-H stretching of the hydroxyl group. The N-H stretching of the secondary amine is also observable in this region, often as a weaker band. C-N and C-O stretching bands will be present in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-Pyrrolidinol (m/z = 87.12). Fragmentation patterns will be consistent with the loss of small molecules such as water and fragments of the pyrrolidine ring. |
Synthesis and Reactivity
3-Pyrrolidinol can be synthesized through various routes, often starting from readily available precursors. Its reactivity is dominated by the chemistry of its secondary amine and secondary alcohol functional groups.
Synthesis of Racemic 3-Pyrrolidinol
A common method for the synthesis of racemic 3-Pyrrolidinol involves the reduction of succinimide (B58015) or its derivatives. Another established route is the catalytic reduction of 4-chloro-3-hydroxybutyronitrile (B93200).
This protocol is adapted from patented industrial processes.[6]
-
Reaction Setup: In a suitable high-pressure reactor, dissolve 4-chloro-3-hydroxybutyronitrile (1.0 eq) in methanol (B129727).
-
Catalyst Addition: Add Raney Nickel (W₇, catalytic amount) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen pressure of 5 kg/cm ² at room temperature for approximately 19 hours.
-
Work-up: After the reaction is complete, filter off the catalyst. Distill away the methanol to yield crude 3-pyrrolidinol hydrochloride.
-
Neutralization and Purification: To the crude product, add methanol and sodium hydroxide (B78521) (NaOH) and stir at room temperature for 30 minutes. Filter off the precipitated sodium chloride. Distill away the methanol, and then perform vacuum distillation (e.g., 3 mmHg at 100-120 °C) to obtain pure 3-pyrrolidinol.[5]
Synthesis of Chiral 3-Pyrrolidinol
The enantiomers of 3-Pyrrolidinol are crucial chiral building blocks in the synthesis of many pharmaceuticals.
This protocol describes the synthesis of the (S)-enantiomer from the (R)-enantiomer of a protected 3-hydroxypyrrolidine, involving a configuration inversion.[8]
-
Esterification with Inversion: Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1.0 eq), benzoic acid (1.3 eq), and triphenylphosphine (B44618) (1.3 eq) in dry tetrahydrofuran (B95107) under a nitrogen atmosphere. Cool the mixture to -10 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise, maintaining the internal temperature below -5 °C.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12 hours.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
-
Deprotection: The Boc protecting group is removed under acidic conditions by dissolving the product in a solution of HCl in ethyl acetate (B1210297) (4M) and stirring at room temperature for 12 hours.
-
Isolation: The product, (S)-3-hydroxypyrrolidine hydrochloride, is isolated by filtration, washed with ethyl acetate, and dried under vacuum. Recrystallization from absolute ethanol (B145695) can be performed for further purification.[8]
Applications in Drug Discovery
3-Pyrrolidinol and its derivatives are integral components in the synthesis of a wide range of pharmaceuticals, including treatments for overactive bladder and hypertension.[8] The pyrrolidine scaffold is a common motif in many biologically active molecules, influencing their pharmacological and pharmacokinetic properties. A particularly significant and modern application is in the development of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. 3-Hydroxypyrrolidine is often incorporated into the E3 ligase ligand, particularly for the von Hippel-Lindau (VHL) E3 ligase. The hydroxyl group provides a convenient attachment point for the linker.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a 3-hydroxypyrrolidine-based VHL ligand.
Caption: Generalized workflow for PROTAC synthesis and mechanism of action.
Experimental Protocols for Analysis
Detailed analytical procedures are essential for quality control and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-25 mg of 3-Pyrrolidinol in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample (around 30 mg in 0.6 mL) is preferable.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
Data Acquisition (General Parameters):
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Temperature: Room temperature.
-
¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A larger number of scans will be required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the KBr or NaCl salt plates are clean and dry.
-
Place a small drop of liquid 3-Pyrrolidinol onto one salt plate.
-
Carefully place the second salt plate on top and gently rotate to create a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of 3-Pyrrolidinol.
General Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.
-
Sample Preparation: Dissolve a small amount of racemic 3-Pyrrolidinol in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a suitable detector (e.g., UV-Vis or refractive index). The two enantiomers should elute at different retention times.
-
Method Optimization: Adjust the mobile phase composition and flow rate to achieve optimal separation (baseline resolution) of the two enantiomeric peaks.
Safety and Handling
3-Pyrrolidinol is an irritant to the eyes, respiratory system, and skin. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[8][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]
Conclusion
3-Pyrrolidinol is a cornerstone building block in synthetic and medicinal chemistry. Its versatile reactivity and the significance of its chiral forms in bioactive molecules underscore its importance for researchers in drug development and related fields. This guide provides a foundational understanding of its properties and handling, enabling its effective use in the laboratory.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 5. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 6. EP0347818B1 - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 9. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
